molecular formula C8H7BrN2OS B8585294 (4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)methanol CAS No. 832697-60-6

(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)methanol

Cat. No. B8585294
M. Wt: 259.13 g/mol
InChI Key: MVNATLZALMIBKZ-UHFFFAOYSA-N
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Patent
US07737160B2

Procedure details

A solution of Example 277E (1 g, 3.86 mmol) in THF (100 mL) was treated with MnO2 (2.66 g, 42.1 mmol), stirred overnight at room temperature, and filtered through diatomaceous earth (Celite®). The pad was washed with THF and dichloromethane and the combined filtrates were concentrated to provide 0.88 g (89% yield) of the desired product. MS (ESI(+)) m/e 256.8, 258.8 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.66 g
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[C:8]([Br:11])=[CH:9][S:10][C:6]=2[C:5]([CH2:12][OH:13])=[CH:4][N:3]=1>C1COCC1.O=[Mn]=O>[NH2:1][C:2]1[C:7]2[C:8]([Br:11])=[CH:9][S:10][C:6]=2[C:5]([CH:12]=[O:13])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(C2=C1C(=CS2)Br)CO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.66 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite®)
WASH
Type
WASH
Details
The pad was washed with THF and dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=C(C2=C1C(=CS2)Br)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.